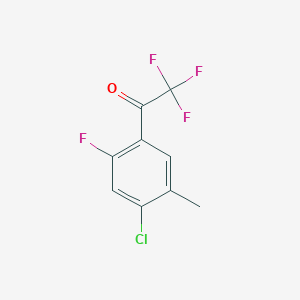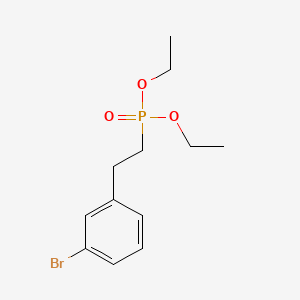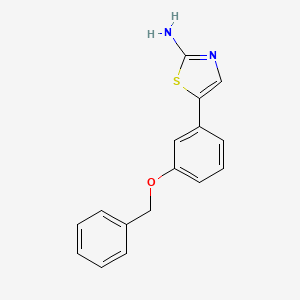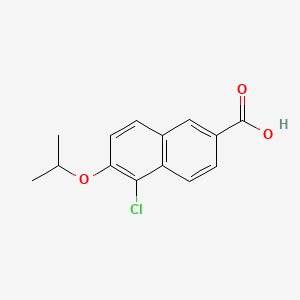
1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropylmethoxy group, an iodine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol (p-cresol) and cyclopropylmethanol.
Formation of Cyclopropylmethoxy Group: The hydroxyl group of 4-methylphenol is first converted to a leaving group, such as a tosylate, using tosyl chloride and a base like pyridine. This intermediate is then reacted with cyclopropylmethanol in the presence of a base to form the cyclopropylmethoxy group.
Iodination: The final step involves the iodination of the aromatic ring. This can be achieved using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzenes can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Coupling Products: Biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
Comparación Con Compuestos Similares
- 1-(Cyclopropylmethoxy)-4-iodobenzene
- 1-(Cyclopropylmethoxy)-2-bromobenzene
- 1-(Cyclopropylmethoxy)-2-chlorobenzene
Comparison: 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene is unique due to the presence of both the cyclopropylmethoxy group and the iodine atom. The iodine atom provides distinct reactivity compared to bromine or chlorine, making it more suitable for certain types of chemical reactions, such as cross-coupling. The cyclopropylmethoxy group can also impart unique steric and electronic properties, influencing the compound’s behavior in various applications.
Propiedades
Fórmula molecular |
C11H13IO |
|---|---|
Peso molecular |
288.12 g/mol |
Nombre IUPAC |
1-(cyclopropylmethoxy)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C11H13IO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
Clave InChI |
WYEJGONWQRUALZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)

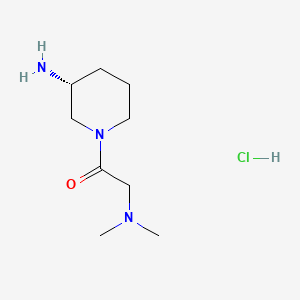
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
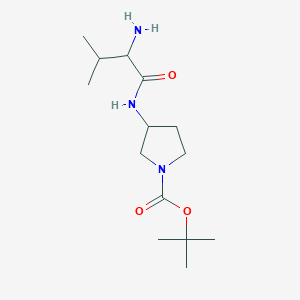

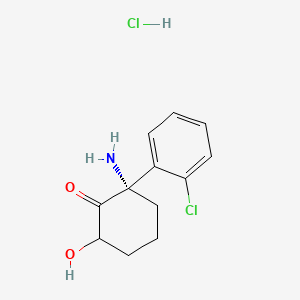
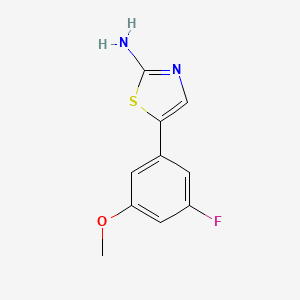
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
